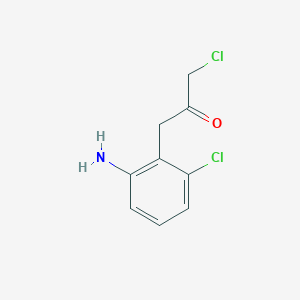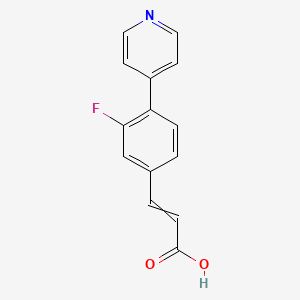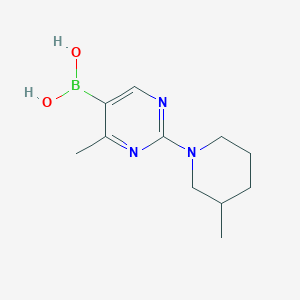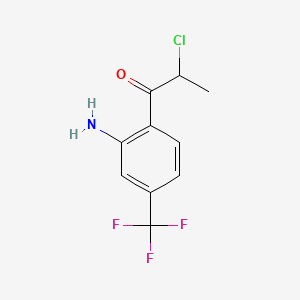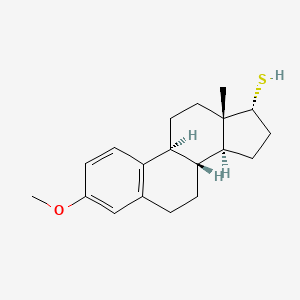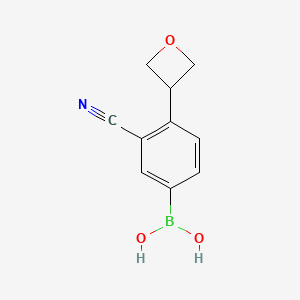
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 3-position and an oxetane ring at the 4-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be introduced via cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is usually introduced through nucleophilic substitution reactions.
Boronate Formation: The final step involves the formation of the boronic acid group, often through hydroboration or other boron-insertion reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The cyano and oxetane groups can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of materials for electronic and optoelectronic applications.
作用机制
The primary mechanism of action for (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is through its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Similar Compounds
3-Cyanophenylboronic Acid: Similar structure but lacks the oxetane ring.
4-Oxetan-3-ylphenylboronic Acid: Similar structure but lacks the cyano group.
Uniqueness
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the cyano and oxetane groups, which can impart distinct reactivity and properties compared to other boronic acids .
属性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC 名称 |
[3-cyano-4-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c12-4-7-3-9(11(13)14)1-2-10(7)8-5-15-6-8/h1-3,8,13-14H,5-6H2 |
InChI 键 |
QSNCYWVGCDHDTM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2COC2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
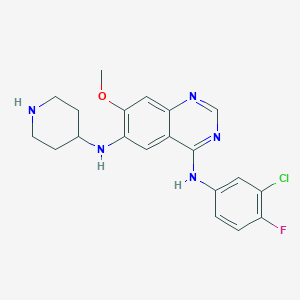
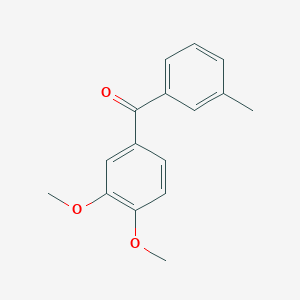
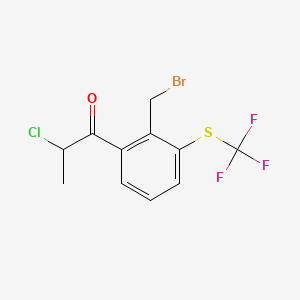
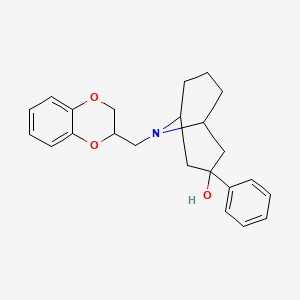
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
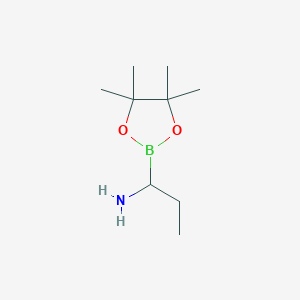
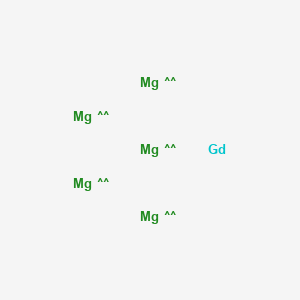
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
